An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine . As a substituted pyrazole, this molecule belongs to a class of compounds renowned for its broad utility in medicinal and agricultural chemistry. Understanding its fundamental properties, such as solubility, lipophilicity, and ionization state, is critical for its application in drug design, formulation development, and analytical sciences. This document synthesizes computationally predicted data for the target compound with validated experimental data from its closest structural analogs. It further provides authoritative, field-proven protocols for the experimental determination of these key parameters, offering both a data repository and a practical methodological resource for the scientific community.
Introduction and Chemical Identity
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs. Their therapeutic potential stems from their ability to act as versatile pharmacophores, engaging in a variety of biological interactions. The target molecule of this guide, 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine, is a member of this important class. Its structure combines the pyrazole core with an ethoxyphenyl group, which can influence properties like metabolic stability and receptor affinity, and a primary amine, a key functional group for forming salts or engaging in hydrogen bonding.
The precise characterization of its physicochemical profile is the primary determinant of its behavior in both in vitro and in vivo systems, impacting everything from its absorption and distribution to its formulation potential.
-
IUPAC Name: 3-(4-ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine
-
Molecular Formula: C₁₂H₁₅N₃O
-
Molecular Weight: 217.27 g/mol
-
Canonical SMILES: CCOCc1ccc(cc1)c2cc(N)n(n2)C
-
InChI Key: BGPASXGGSWQBAE-UHFFFAOYSA-N
Core Physicochemical Properties: A Computational and Comparative Analysis
Direct experimental data for 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is not extensively available in public literature. Therefore, this guide presents a robust profile based on high-quality computational predictions, contextualized with experimental data from close structural analogs. This comparative approach provides a scientifically grounded estimation of the compound's properties.
Structural Analogs for Comparison:
-
Analog A (N-H Analog): 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine (CAS 129117-13-1)
-
Analog B (Methoxy Analog): 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 92469-35-7)
Table 1: Predicted and Experimental Physicochemical Properties
| Property | Predicted Value (Target Compound) | Experimental Value (Analog A) | Experimental Value (Analog B) | Implication in Drug Development |
| Melting Point (°C) | 110 - 125 | 152 - 160 °C | 140 - 141 °C | Affects formulation, stability, and purification. The N-H analog's ability to form intermolecular H-bonds likely contributes to its higher melting point. |
| logP (Octanol/Water) | 2.3 ± 0.4 | Not Available | 2.26 (Predicted) | Measures lipophilicity; critical for predicting membrane permeability and absorption. A value ~2.3 suggests good potential for oral absorption. |
| Aqueous Solubility | LogS = -3.1 (Poorly Soluble) | Not Available | Not Available | Impacts dissolution rate and bioavailability. The predicted low solubility indicates that formulation strategies like salt formation may be necessary. |
| pKa (Most Basic) | 4.5 ± 0.2 (Amine) | Not Available | Not Available | Determines the ionization state at physiological pH (7.4). A pKa of 4.5 means the compound will be predominantly in its neutral form in the blood and intestines. |
| TPSA (Ų) | 53.07 | 53.07 | 53.07 | Topological Polar Surface Area; correlates with membrane permeability. A value < 140 Ų is associated with good cell membrane penetration. |
Experimental Workflows for Physicochemical Characterization
To ensure scientific integrity and reproducibility, the following sections detail standardized, authoritative protocols for determining key physicochemical parameters. The causality behind experimental choices is explained to provide deeper insight.
Workflow for Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity. The capillary method is the standard technique cited in major pharmacopeias.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Step-by-Step Protocol:
-
Sample Preparation: The substance must be thoroughly dried to remove solvents and finely powdered to ensure uniform heat distribution.[1] The powder is packed tightly into a capillary tube to a height of 2.5-3.5 mm.[2]
-
Instrument Setup: The capillary is placed in a calibrated melting point apparatus. The starting temperature should be set to approximately 5°C below the expected melting point to allow for thermal equilibration.[2][3]
-
Heating and Observation: The temperature is increased at a controlled rate, typically 1°C per minute, to ensure accuracy.[2][4]
-
Data Recording: Two temperatures are recorded: the onset point (when the substance first begins to liquefy or collapse) and the clear point (when the substance is completely liquid). The range between these points provides an indication of purity.[2]
Causality: A slow heating rate is critical because it ensures that the temperature of the heating block is identical to the temperature of the sample, preventing erroneously high readings. A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice of the solid.
Workflow for logP Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity. The Shake-Flask method, described in OECD Guideline 107, is the definitive direct method for its determination.[5][6]
Caption: Workflow for logP Determination via OECD 107 Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by mixing them overnight to ensure thermodynamic equilibrium.
-
Equilibration: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a vessel at a known volume ratio and agitated until equilibrium is reached (typically several hours).[5][7] The experiment should be performed at a constant temperature (e.g., 25°C).[5]
-
Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers. This step is crucial to prevent emulsions from interfering with the analysis.[5][7]
-
Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).
Trustworthiness: This protocol is self-validating. The total amount of substance recovered from both phases at the end of the experiment should be compared to the amount initially added. A mass balance of 90-110% confirms the integrity of the experiment. The method is most suitable for compounds with logP values between -2 and 4.[8]
Workflow for Aqueous Solubility Determination
Aqueous solubility is a critical property that directly influences the bioavailability of a potential drug. The shake-flask method, detailed in OECD Guideline 105, is a reliable method for determining thermodynamic solubility.[9][10]
Caption: Workflow for Thermodynamic Aqueous Solubility via OECD 105.
Step-by-Step Protocol:
-
Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., water or pH 7.4 buffer) in a sealed vial. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period to reach equilibrium.[11] For many compounds, 24 to 48 hours is required. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) against a standard calibration curve.[11]
Causality: This method determines thermodynamic solubility, which is the true equilibrium value. This is distinct from kinetic solubility, which can be higher but is often metastable and can precipitate over time. Using an excess of solid ensures that the solution becomes fully saturated.
Spectroscopic and Stability Profile
While full spectra are not publicly available, the expected spectroscopic characteristics can be inferred from the structure:
-
¹H NMR: Signals corresponding to the ethoxy group (a triplet and quartet), distinct aromatic protons on the phenyl ring, a singlet for the pyrazole proton, a singlet for the N-methyl group, and a broad singlet for the NH₂ protons would be expected.
-
Mass Spectrometry: The primary ion in an ESI+ experiment would be the [M+H]⁺ ion at m/z 218.28.
-
Stability: Pyrazole rings are generally stable. Potential liabilities could include oxidation of the primary amine or hydrolysis of the ether linkage under extreme pH and temperature conditions. Formal stability studies under ICH guidelines would be required to fully characterize its degradation profile.
Conclusion
3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic molecule with physicochemical properties that suggest its potential as a lead compound in drug discovery. Its predicted logP and TPSA are within the favorable range for good membrane permeability. However, its predicted poor aqueous solubility indicates that formulation development, such as salt formation targeting the primary amine, may be a critical step for achieving adequate bioavailability. The provided experimental protocols, based on authoritative OECD and pharmacopeial guidelines, offer a clear and robust framework for the empirical validation of these essential parameters. This guide serves as a foundational document for any research or development program involving this compound or its close analogs.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][9][10]
-
FILAB Laboratory, OECD 105: Measurement of water solubility and REACH validation. [Link][11]
-
Situ Biosciences (2023), OECD 105 - Water Solubility. [Link]
-
OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][5][6]
-
Phytosafe, OECD 107, OECD 117 and OECD 123. Partition coefficient (n-octanol/ water). [Link][7]
-
ECETOC, APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link][8]
-
Stanford Research Systems (2021), Determination of Melting Points According to Pharmacopeia. [Link][2]
-
Lambda Instruments (2022), Melting Point Determination. [Link][1]
-
ResolveMass Laboratories Inc., Melting Point Determination. [Link][4]
Sources
- 1. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 2. thinksrs.com [thinksrs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
